molecular formula C7H15BO2 B11923396 (trans-2-(tert-Butyl)cyclopropyl)boronic acid

(trans-2-(tert-Butyl)cyclopropyl)boronic acid

Cat. No.: B11923396
M. Wt: 142.01 g/mol
InChI Key: UPPDXDIPPWGOAC-PHDIDXHHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(trans-2-(tert-Butyl)cyclopropyl)boronic acid is an organoboron compound that has gained attention in the field of organic chemistry due to its unique structure and reactivity. This compound features a cyclopropyl ring substituted with a tert-butyl group and a boronic acid functional group, making it a valuable intermediate in various chemical reactions, particularly in the synthesis of complex organic molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (trans-2-(tert-Butyl)cyclopropyl)boronic acid typically involves the hydroboration of alkenes or alkynes. One common method is the hydroboration of a cyclopropyl alkene with a borane reagent, such as borane-tetrahydrofuran complex, followed by oxidation to yield the boronic acid. The reaction conditions often include mild temperatures and inert atmospheres to prevent oxidation of the boron center .

Industrial Production Methods

Industrial production of this compound may involve large-scale hydroboration processes using specialized equipment to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and scalability of the synthesis, allowing for the production of significant quantities of the compound .

Chemical Reactions Analysis

Types of Reactions

(trans-2-(tert-Butyl)cyclopropyl)boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

(trans-2-(tert-Butyl)cyclopropyl)boronic acid is widely used in organic synthesis, particularly in the Suzuki-Miyaura coupling reaction, which is a powerful method for forming carbon-carbon bonds. This reaction is essential in the synthesis of pharmaceuticals, agrochemicals, and advanced materials .

Biology and Medicine

In biological research, boronic acids are used as enzyme inhibitors, particularly for proteases and kinases. This compound can be employed in the design of enzyme inhibitors due to its ability to form reversible covalent bonds with active site residues .

Industry

In the industrial sector, this compound is used in the production of advanced materials, such as polymers and electronic components. Its unique reactivity allows for the creation of materials with specific properties and functions .

Comparison with Similar Compounds

Similar Compounds

  • Phenylboronic acid
  • Vinylboronic acid
  • Cyclopropylboronic acid

Uniqueness

(trans-2-(tert-Butyl)cyclopropyl)boronic acid is unique due to its cyclopropyl ring and tert-butyl group, which confer distinct steric and electronic properties. These features enhance its reactivity and selectivity in chemical reactions compared to simpler boronic acids like phenylboronic acid or vinylboronic acid .

Properties

Molecular Formula

C7H15BO2

Molecular Weight

142.01 g/mol

IUPAC Name

[(1R,2R)-2-tert-butylcyclopropyl]boronic acid

InChI

InChI=1S/C7H15BO2/c1-7(2,3)5-4-6(5)8(9)10/h5-6,9-10H,4H2,1-3H3/t5-,6-/m1/s1

InChI Key

UPPDXDIPPWGOAC-PHDIDXHHSA-N

Isomeric SMILES

B([C@@H]1C[C@H]1C(C)(C)C)(O)O

Canonical SMILES

B(C1CC1C(C)(C)C)(O)O

Origin of Product

United States

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